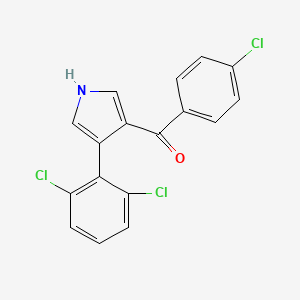

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of chlorinated benzoyl and dichlorophenyl groups attached to the pyrrole ring, which may impart unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, Hantzsch synthesis, or Knorr synthesis.

Introduction of Substituents: The chlorinated benzoyl and dichlorophenyl groups can be introduced through Friedel-Crafts acylation reactions using appropriate chlorinated benzoyl chlorides and dichlorophenyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The chlorinated groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

The structural characteristics of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole make it a candidate for further development in medicinal chemistry:

- Drug Development : The compound's ability to interact with biological targets suggests potential as a lead compound in drug discovery. Its modifications could yield new drugs with enhanced efficacy against specific diseases.

- Targeted Therapy : Given its biological activity profile, this compound could be explored for use in targeted therapies aimed at specific cancer types or infectious diseases.

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

- Polymer Synthesis : The compound can be utilized as a monomer for synthesizing polymers with specific electrical or optical properties, which could be beneficial in electronics and photonics.

- Nanomaterials : Research into nanostructured materials incorporating this compound could lead to advancements in sensors or drug delivery systems.

Environmental Studies

The environmental implications of compounds like this compound are also noteworthy:

- Toxicological Studies : Understanding the environmental impact and potential toxicity of this compound is crucial. Studies on similar chlorinated compounds have raised concerns about their persistence and bioaccumulation in ecosystems .

- Contaminant Monitoring : As part of environmental monitoring programs, this compound could be analyzed to assess contamination levels in various ecosystems.

Mecanismo De Acción

The mechanism of action of 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole would depend on its specific interactions with molecular targets. This may involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-chlorobenzoyl)-4-phenyl-1H-pyrrole: Lacks the dichlorophenyl group.

3-(4-methylbenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of both chlorinated benzoyl and dichlorophenyl groups in 3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole may impart unique chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

3-(4-chlorobenzoyl)-4-(2,6-dichlorophenyl)-1H-pyrrole, with the CAS number 477886-26-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H10Cl3N

- Molecular Weight : 350.63 g/mol

- Boiling Point : Approximately 532.2 °C (predicted)

- Density : 1.419 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated benzoyl derivatives with pyrrole under controlled conditions. The specific synthetic routes can influence the purity and yield of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Several studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. Notably, one study demonstrated that derivatives could effectively interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting a mechanism for their antitumor activity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | <0.5 | EGFR Inhibition |

| Compound B | HepG-2 (Liver Cancer) | <0.3 | VEGFR2 Interaction |

| This compound | Various | TBD | TBD |

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against both gram-positive bacteria and mycobacterial strains. A comparative study showed that certain pyrrole derivatives outperformed standard antibiotics like ampicillin and isoniazid in terms of efficacy .

Table 2: Summary of Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.25 µg/mL |

| Compound D | Mycobacterium tuberculosis | 0.5 µg/mL |

| This compound | TBD | TBD |

The biological activity of this compound can be attributed to its ability to:

- Inhibit Kinase Activity : By interacting with ATP-binding sites on kinases like EGFR and VEGFR2, the compound can disrupt signaling pathways critical for tumor growth .

- Disrupt Membrane Integrity : Some studies suggest that these compounds can integrate into lipid bilayers, altering membrane properties and leading to increased permeability or cell death .

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated a series of pyrrole derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds with structural similarities to this compound significantly reduced tumor size in murine models .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of pyrrole derivatives against resistant bacterial strains. The findings highlighted that certain modifications in the structure led to enhanced activity against multidrug-resistant strains .

Propiedades

IUPAC Name |

(4-chlorophenyl)-[4-(2,6-dichlorophenyl)-1H-pyrrol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3NO/c18-11-6-4-10(5-7-11)17(22)13-9-21-8-12(13)16-14(19)2-1-3-15(16)20/h1-9,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSHXNGBERLBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.